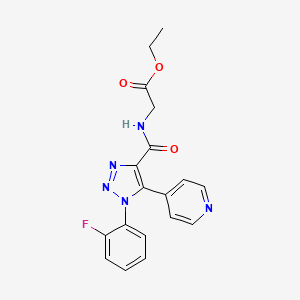

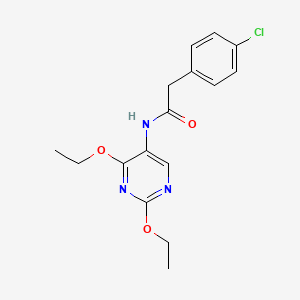

![molecular formula C11H10FN2NaO2 B2855364 Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197061-57-5](/img/structure/B2855364.png)

Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Chemical Reactions Analysis

Imidazole is an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

Antimicrobial Activity

1H-benzo[d]imidazole derivatives, which include Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate, have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity . These compounds could potentially be developed into antimicrobial drugs .

Drug Development

Imidazole, a core component of Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate, is a key synthon in the development of new drugs . Derivatives of imidazole show a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-Tubercular Activity

Some 1H-benzo[d]imidazole derivatives have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis . Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate could potentially have similar applications.

PqsR Antagonist

1H-benzo[d]imidazole derivatives have been used in the development of PqsR antagonists . PqsR is a key regulator of virulence in Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections .

Structure Determination

The crystal structures of 1H-benzo[d]imidazole derivatives have been determined . This could potentially aid in the development of new compounds with similar structures.

ADME Calculations

ADME (Absorption, Distribution, Metabolism, and Excretion) calculations indicate that 1H-benzo[d]imidazole derivatives can be tested as potential drugs . This could be applicable to Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate as well.

作用机制

Target of Action

It’s worth noting that imidazole derivatives have a broad range of chemical and biological properties and are known to interact with various targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The compound has a predicted boiling point of 3534±220 °C and a density of 149 . These properties may influence its bioavailability.

Result of Action

Imidazole derivatives are known to have a range of biological activities .

Action Environment

The compound is recommended to be stored in a dry, room temperature environment , suggesting that moisture and temperature may affect its stability.

未来方向

Due to the alarming shortage of novel antimicrobials, targeting quorum sensing (QS), a bacterial cell to cell signaling system controlling virulence, has emerged as a promising approach as an antibiotic adjuvant therapy . This approach relies on combatting bacterial virulence without affecting the viability of the organism and hence inducing milder selective pressure, which may lead to a lower rate of resistance development .

属性

IUPAC Name |

sodium;4-fluoro-1-propan-2-ylbenzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2.Na/c1-6(2)14-8-5-3-4-7(12)9(8)13-10(14)11(15)16;/h3-6H,1-2H3,(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLLEHDCNWOHRK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C(=CC=C2)F)N=C1C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

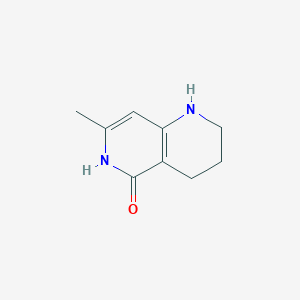

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2855282.png)

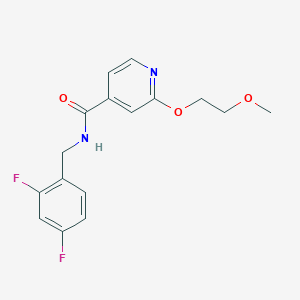

![ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2855285.png)

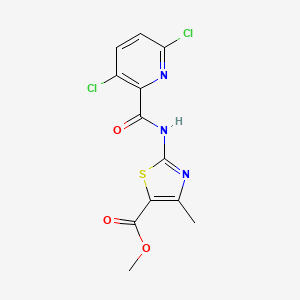

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide](/img/structure/B2855289.png)

![N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2855290.png)

![2-Azaspiro[3.3]heptan-6-one hydrochloride](/img/structure/B2855294.png)

![4-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2855301.png)